molecular formula C19H15ClN2O4 B11410743 N-(4-chlorobenzyl)-N-(furan-2-ylmethyl)-4-nitrobenzamide

N-(4-chlorobenzyl)-N-(furan-2-ylmethyl)-4-nitrobenzamide

Cat. No.: B11410743
M. Wt: 370.8 g/mol
InChI Key: YTVVTCLWNAONCM-UHFFFAOYSA-N
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Description

N-[(4-chlorophenyl)methyl]-N-[(furan-2-yl)methyl]-4-nitrobenzamide is an organic compound that features a benzamide core substituted with a 4-chlorophenyl group, a furan-2-yl group, and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-chlorophenyl)methyl]-N-[(furan-2-yl)methyl]-4-nitrobenzamide typically involves a multi-step process:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 4-nitrobenzoic acid with thionyl chloride to form 4-nitrobenzoyl chloride, which is then reacted with an amine to form the benzamide.

    Substitution Reactions: The 4-chlorophenyl and furan-2-yl groups are introduced through nucleophilic substitution reactions. These reactions typically involve the use of appropriate halides and base catalysts.

    Final Assembly: The final compound is assembled by coupling the substituted benzamide with the chlorophenyl and furan-2-yl groups under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-[(4-chlorophenyl)methyl]-N-[(furan-2-yl)methyl]-4-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas and a palladium catalyst.

    Substitution: The chlorophenyl and furan-2-yl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions often involve halides and base catalysts like sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Conversion of the nitro group to a nitroso or hydroxylamine group.

    Reduction: Formation of the corresponding amine derivative.

    Substitution: Introduction of various functional groups in place of the chlorophenyl or furan-2-yl groups.

Scientific Research Applications

N-[(4-chlorophenyl)methyl]-N-[(furan-2-yl)methyl]-4-nitrobenzamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Biological Studies: The compound can be used to study the effects of nitrobenzamide derivatives on biological systems, including their antimicrobial and anticancer properties.

    Materials Science: It can be used in the synthesis of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[(4-chlorophenyl)methyl]-N-[(furan-2-yl)methyl]-4-nitrobenzamide involves its interaction with molecular targets such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that can interact with biological macromolecules, leading to various biological effects. The chlorophenyl and furan-2-yl groups can enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

    N-(4-bromophenyl)methyl-N-(furan-2-yl)methyl-4-nitrobenzamide: Similar structure but with a bromine atom instead of chlorine.

    N-(4-methylphenyl)methyl-N-(furan-2-yl)methyl-4-nitrobenzamide: Similar structure but with a methyl group instead of chlorine.

Uniqueness

N-[(4-chlorophenyl)methyl]-N-[(furan-2-yl)methyl]-4-nitrobenzamide is unique due to the presence of the 4-chlorophenyl group, which can influence its chemical reactivity and biological activity. The combination of the nitro, chlorophenyl, and furan-2-yl groups provides a distinct set of properties that can be exploited in various applications.

Properties

Molecular Formula

C19H15ClN2O4

Molecular Weight

370.8 g/mol

IUPAC Name

N-[(4-chlorophenyl)methyl]-N-(furan-2-ylmethyl)-4-nitrobenzamide

InChI

InChI=1S/C19H15ClN2O4/c20-16-7-3-14(4-8-16)12-21(13-18-2-1-11-26-18)19(23)15-5-9-17(10-6-15)22(24)25/h1-11H,12-13H2

InChI Key

YTVVTCLWNAONCM-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)CN(CC2=CC=C(C=C2)Cl)C(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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